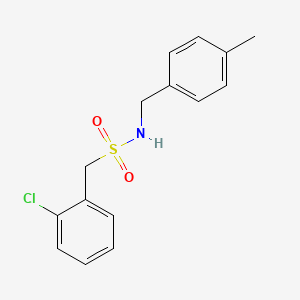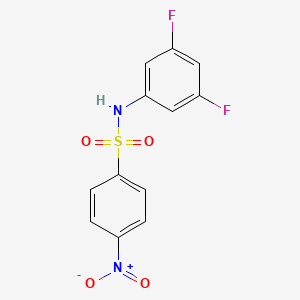![molecular formula C17H28N6O2 B4394541 7-isobutyl-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394541.png)
7-isobutyl-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to the specified compound often involves the alkylation of 1,3-dimethyl purine-2,6-dione cores with various substituents to introduce desired functional groups. These syntheses are aimed at enhancing the compound's activity and understanding its structure-activity relationship. For instance, Chłoń-Rzepa et al. (2004) synthesized 8-alkylamino derivatives of 1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and tested their cardiovascular activity, demonstrating the chemical versatility of purine diones in medicinal chemistry (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of purine-2,6-dione derivatives, including the title compound, typically features a purine core modified at various positions to influence biological activity. Karczmarzyk et al. (1995) detailed the geometric parameters of a related compound, showcasing the influence of substituents on the purine system's conformation and, consequently, its interaction with biological targets (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with various receptors or enzymes, leading to diverse pharmacological effects. For example, Chłoń-Rzepa et al. (2013) designed 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, targeting serotonin receptors for potential psychotropic activity, highlighting the compound's versatility in drug design (Chłoń-Rzepa et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding a compound's behavior in biological systems and its formulation potential. Weatherhead-Kloster et al. (2005) discussed the hydrogen-bond association and polymorphic crystalline forms of a piperazine-2,5-dione derivative, which are essential factors for drug development (Weatherhead-Kloster et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-12(2)10-23-13(11-22-8-6-19(3)7-9-22)18-15-14(23)16(24)21(5)17(25)20(15)4/h12H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHHUNQAAYEQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B4394463.png)
![4-[(2-nitrophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4394464.png)
![2-{2-[(ethylamino)methyl]phenoxy}-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B4394479.png)
![2-(2-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B4394484.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4394492.png)

acetyl]amino}methyl)benzoate](/img/structure/B4394510.png)
![11-(3-methylbutyl)-3-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4394515.png)
![7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4394520.png)



![5-butyl-8-fluoro-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4394555.png)
